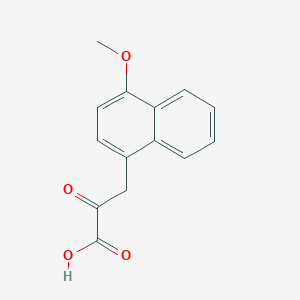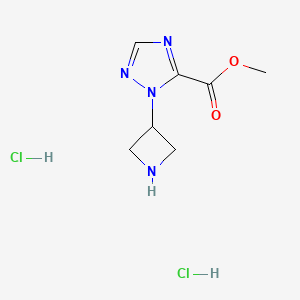
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Métodos De Preparación
The synthesis of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride typically involves multiple steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Cycloaddition: The triazole ring can participate in cycloaddition reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds also contain the azetidine ring and are studied for their biological activities.
Triazole derivatives: Compounds containing the triazole ring are known for their antimicrobial and anticancer properties.
Oxetane derivatives: These compounds contain the oxetane ring and are used in the synthesis of heterocyclic amino acid derivatives.
The uniqueness of this compound lies in its combination of azetidine and triazole rings, which may confer unique biological activities and chemical properties.
Propiedades
Fórmula molecular |
C7H12Cl2N4O2 |
|---|---|
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
methyl 2-(azetidin-3-yl)-1,2,4-triazole-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c1-13-7(12)6-9-4-10-11(6)5-2-8-3-5;;/h4-5,8H,2-3H2,1H3;2*1H |
Clave InChI |
OOTQCVSBLGZKGE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=NN1C2CNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



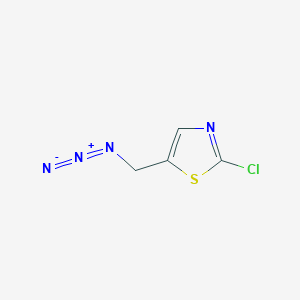
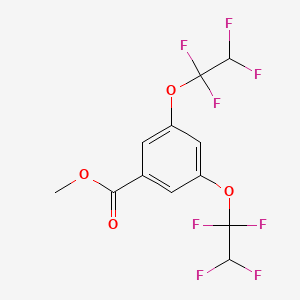




![1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride](/img/structure/B13597644.png)
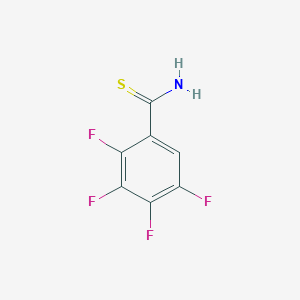

![[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B13597650.png)
